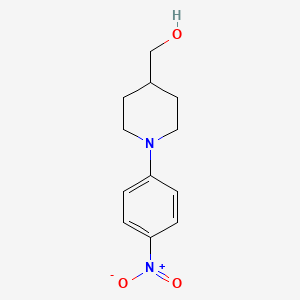

(1-(4-Nitrophenyl)piperidin-4-yl)methanol

Overview

Description

(1-(4-Nitrophenyl)piperidin-4-yl)methanol: is an organic compound with the molecular formula C12H16N2O3. It is characterized by the presence of a piperidine ring substituted with a nitrophenyl group and a hydroxymethyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Mechanism of Action

Mode of Action

It is known that the compound is a derivative of organic ketones, which suggests that it may interact with biological targets in a similar manner to other ketone derivatives .

Pharmacokinetics

It is known that the compound is soluble in alcohol, ether, and ether solutions, but has low solubility in water . This suggests that its bioavailability may be influenced by these factors .

Result of Action

The molecular and cellular effects of (1-(4-Nitrophenyl)piperidin-4-yl)methanol’s action are currently unknown. As a derivative of organic ketones, it may have certain toxic effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its solubility characteristics suggest that it may be more effective in environments where alcohol, ether, or ether solutions are present . Additionally, the compound should be stored in a sealed container and kept away from heat sources and flames for safety and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions:

-

Reaction with 4-Fluoro-1-nitrobenzene:

- A solution of 4-fluoro-1-nitrobenzene in dimethyl sulfoxide is prepared, and 4-piperidinemethanol is added.

- The reaction mixture is agitated at 80°C for 1 hour, then cooled and poured into water.

- The yellow precipitate formed is filtered, washed with water, and dried to obtain the product as a white powder with a yield of 99% .

-

Reaction with 1-Fluoro-4-nitrobenzene:

- A solution of 1-fluoro-4-nitrobenzene and 4-piperidinemethanol in N,N-dimethylformamide is prepared, and potassium carbonate is added.

- The mixture is stirred at 80°C for 15 hours, then cooled to room temperature.

- The mixture is poured into ice-water, stirred, and the solid is filtered, washed with water, and dried to give the product with a yield of 83.8% .

Chemical Reactions Analysis

Types of Reactions:

-

Reduction:

- The nitro group in (1-(4-Nitrophenyl)piperidin-4-yl)methanol can undergo reduction to form the corresponding amine.

- Common reagents: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

-

Oxidation:

- The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

- Common reagents: Chromium trioxide in acetic acid or potassium permanganate in water.

-

Substitution:

- The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

- Common reagents: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products:

- Reduction of the nitro group forms (1-(4-Aminophenyl)piperidin-4-yl)methanol.

- Oxidation of the hydroxymethyl group forms (1-(4-Nitrophenyl)piperidin-4-yl)formaldehyde or (1-(4-Nitrophenyl)piperidin-4-yl)carboxylic acid.

Scientific Research Applications

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology:

- Investigated for its potential biological activities, including antimicrobial and anticancer properties.

- Used in the development of new pharmaceuticals and bioactive compounds.

Medicine:

- Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.

- Studied for its interactions with various biological targets and pathways.

Industry:

- Utilized in the production of specialty chemicals and intermediates.

- Applied in the development of new materials with specific properties.

Comparison with Similar Compounds

-

(1-(4-Aminophenyl)piperidin-4-yl)methanol:

- Similar structure but with an amino group instead of a nitro group.

- Exhibits different chemical reactivity and biological activity.

-

(1-(4-Nitrophenyl)piperidin-3-yl)methanol:

- Similar structure but with the hydroxymethyl group on the 3-position of the piperidine ring.

- Displays different physical and chemical properties.

Uniqueness:

- The combination of the nitrophenyl group and the hydroxymethyl group on the piperidine ring imparts unique chemical reactivity and biological activity to (1-(4-Nitrophenyl)piperidin-4-yl)methanol.

- Its specific structure allows for targeted interactions with various biological molecules, making it a valuable compound in scientific research.

Biological Activity

(1-(4-Nitrophenyl)piperidin-4-yl)methanol is a compound with significant potential in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related case studies.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with a 4-nitrophenyl group and a hydroxymethyl group. Its chemical formula is , and it has been noted for its solubility in organic solvents such as alcohol and ether, but low solubility in water . This solubility profile suggests that its bioavailability may be influenced by the formulation used in therapeutic applications.

The biological activity of this compound can be attributed to its interaction with various biological targets. As a derivative of organic ketones, it may exhibit similar reactivity patterns, potentially influencing enzymatic pathways or receptor interactions. However, specific molecular and cellular effects remain largely unexplored.

Mode of Action

- Target Interaction : The compound's nitrophenyl group may facilitate interactions with proteins involved in signaling pathways, possibly affecting cell proliferation and apoptosis.

- Pharmacokinetics : Due to its solubility characteristics, the compound may demonstrate variable efficacy depending on the biological environment.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays have shown that derivatives of this compound can inhibit the growth of various cancer cell lines:

These findings suggest that modifications to the piperidine structure can enhance potency against specific cancer types.

Neuroprotective Effects

Preliminary research indicates that compounds similar to this compound may exhibit neuroprotective properties. For instance, studies on related piperidine derivatives have shown promise in models of neurodegeneration, potentially through mechanisms involving oxidative stress reduction .

Case Studies

- Synthesis and Evaluation : A study synthesized several derivatives of this compound and evaluated their antiproliferative activity across a panel of cancer cell lines. Compounds showed varying degrees of efficacy, with some achieving significant growth inhibition at low concentrations .

- Structural Analysis : Research has indicated that the molecular stacking of this compound allows for hydrogen bonding interactions that may enhance its biological activity . This structural insight is critical for future drug design efforts.

Properties

IUPAC Name |

[1-(4-nitrophenyl)piperidin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c15-9-10-5-7-13(8-6-10)11-1-3-12(4-2-11)14(16)17/h1-4,10,15H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJKPUSPBJFCEMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30634256 | |

| Record name | [1-(4-Nitrophenyl)piperidin-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

471937-85-6 | |

| Record name | [1-(4-Nitrophenyl)piperidin-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.